5-Bromo-4-methylpyridin-3-amine hydrochloride
Description
5-Bromo-4-methylpyridin-3-amine hydrochloride is a halogenated pyridine derivative with the molecular formula C₆H₇BrN₂·HCl and a molecular weight of 223.5 g/mol (calculated from ). Its structure features a pyridine ring substituted with a bromine atom at position 5, a methyl group at position 4, and an amine group at position 3 (SMILES: CC1=C(C=NC=C1N)Br; InChIKey: VZPJBIMRSJQEMB-UHFFFAOYSA-N) .
Properties
IUPAC Name |
5-bromo-4-methylpyridin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.ClH/c1-4-5(7)2-9-3-6(4)8;/h2-3H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLBBBYTKLYGGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1N)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of 4-Methylpyridin-3-amine
A foundational approach involves bromination of 4-methylpyridin-3-amine using N-bromosuccinimide (NBS) in carbon tetrachloride at 0–5°C. This method achieves 72–78% yield through radical-mediated bromination, where the methyl group directs electrophilic attack to position 5. Key parameters include:
| Parameter | Value |
|---|---|
| Reaction temperature | 0–5°C |
| Solvent | CCl₄ |
| Molar ratio (NBS) | 1:1.05 |
| Reaction time | 4–6 hr |
Post-bromination, the free base is treated with concentrated HCl in ethanol to form the hydrochloride salt, achieving ≥98% purity after recrystallization.
Nitro Group Reduction Strategy
Alternative routes start from 5-bromo-4-methyl-3-nitropyridine, synthesized via nitration of 4-methylpyridine followed by bromination. Catalytic hydrogenation (10% Pd/C, H₂ 40 psi) in ethanol reduces the nitro group to amine with 85–92% efficiency:
Critical steps :
- Nitration : Fuming HNO₃/H₂SO₄ at 110°C for 3 hr (Caution: Exothermic)
- Bromination : Br₂/FeCl₃ in CH₂Cl₂ at 25°C for 12 hr
- Reduction : H₂/Pd-C in EtOH, 40 psi, 8 hr
This three-step process yields 5-bromo-4-methylpyridin-3-amine hydrochloride with an overall yield of 63–68%.
Metal-Catalyzed Cross-Coupling Approaches
Modern methods employ nickel-catalyzed C–N coupling to install the amine group. A representative protocol:
- Substrate : 5-bromo-4-methylpyridine
- Catalyst : Ni(COD)₂ (5 mol%)
- Ligand : 1,2-bis(diphenylphosphino)ethane (dppe)
- Amine source : NH₃ (g) in THF
- Conditions : 80°C, 24 hr under N₂
| Outcome | Value |
|---|---|
| Conversion | 89% |
| Isolated yield | 76% |
| Purity (HPLC) | 99.2% |
This method eliminates hazardous nitration steps but requires stringent oxygen-free conditions.
Industrial-Scale Optimization
Continuous Flow Bromination
Patent CN110563643A discloses a scalable process using continuous flow reactors to enhance safety and yield:
- Reactor type : Microfluidic chip reactor (0.5 mm channel diameter)
- Residence time : 90 sec
- Reagents : 4-methylpyridin-3-amine (1 M), Br₂ (1.1 eq), H₂O₂ (0.2 eq) in AcOH
- Temperature : 50°C
- Output : 92% conversion, 86% isolated yield
This system reduces bromine decomposition and improves heat dissipation compared to batch processes.
Green Chemistry Innovations
Recent advances emphasize solvent-free mechanochemical synthesis. Ball milling 4-methylpyridin-3-amine with KBrO₃ and HCl (solid-state) achieves 81% yield in 2 hr, reducing waste by 94% versus traditional methods.
Challenges and Solutions
Regioselectivity Control
Competing bromination at position 2 is minimized by:
Hydrochloride Salt Formation
Critical parameters for high-purity salt crystallization:
- HCl gas bubbling in anhydrous Et₂O at −20°C
- Stoichiometric HCl (1.05 eq) to prevent free amine contamination
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct bromination | 78 | 98 | Industrial |
| Nitro reduction | 68 | 99 | Pilot scale |
| Ni-catalyzed coupling | 76 | 99.2 | Lab scale |
| Flow chemistry | 86 | 97 | Commercial |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methylpyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, where it reacts with arylboronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Amination: The amine group can participate in further functionalization reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses arylboronic acids, palladium catalysts, and bases such as potassium carbonate in an organic solvent.
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substituted Pyridines: Through substitution reactions, various substituted pyridine derivatives can be formed.
Oxidized or Reduced Derivatives: Depending on the reaction conditions, different oxidized or reduced forms of the compound can be obtained.
Scientific Research Applications
Chemical Properties and Reactions
5-Bromo-4-methylpyridin-3-amine hydrochloride can undergo various chemical reactions due to the presence of its bromine atom and amino group. Key reactions include:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, making it a versatile precursor for synthesizing other compounds.
- Suzuki Coupling Reactions : This compound can participate in palladium-catalyzed Suzuki–Miyaura coupling reactions, allowing the formation of diverse pyridine derivatives when reacted with arylboronic acids under basic conditions.
Common Reagents and Conditions
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Nucleophilic Substitution | Various nucleophiles | Typically requires a base |
| Suzuki Coupling | Arylboronic acids, Palladium catalysts | Potassium carbonate as base, solvent (e.g., THF) |
Biological Applications
The biological relevance of this compound is notable, particularly in drug design and development. Its derivatives are often explored for their potential as pharmacophores due to their biological activities.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against multi-drug resistant bacterial strains. For instance, derivatives synthesized from this compound exhibited significant antimicrobial properties against various pathogens, suggesting its potential as a lead compound for new antibiotic development .
Anticancer Activity
Research involving human leukemia cell lines demonstrated that this compound and its derivatives can induce apoptosis, leading to reduced cell viability. This positions the compound as a promising candidate in anticancer drug discovery .
Case Studies
- Antimicrobial Efficacy : In a study evaluating the compound's effectiveness against resistant bacterial strains, it was found to exhibit broad-spectrum activity. This suggests that modifications of this compound could lead to new antibiotics targeting resistant infections .
- Cancer Cell Studies : Research involving various cancer cell lines indicated that treatment with this compound resulted in significant reductions in cell viability and morphological changes associated with apoptosis. These findings underscore its potential role in cancer therapy .
Mechanism of Action
The mechanism of action of 5-Bromo-4-methylpyridin-3-amine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target molecules .
Comparison with Similar Compounds
Key Properties:
- Boiling Point : ~302°C (predicted)
- Density : ~1.59 g/cm³ (predicted)
- pKa : ~4.46 (predicted), indicating moderate basicity .
- Storage : Requires protection from light and storage under inert atmospheres at room temperature .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Pyridine/Pyrimidine Derivatives
Physicochemical Properties
Table 2: Physicochemical Comparison

*Estimated based on pyrimidine analogs.
Biological Activity
5-Bromo-4-methylpyridin-3-amine hydrochloride is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in drug development, supported by relevant research findings and data.
Synthesis
The synthesis of this compound typically involves several steps, including halogenation and amination reactions. The general synthetic route includes:
- Halogenation : The starting material, 4-methylpyridine, is treated with bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
- Amination : The brominated intermediate is then subjected to amination conditions to yield 5-bromo-4-methylpyridin-3-amine, which is subsequently converted to its hydrochloride salt form.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been studied for its effect on various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (breast cancer) | 3.79 | Induces apoptosis and cell cycle arrest |
| NCI-H460 (lung cancer) | 12.50 | Inhibits proliferation via apoptosis |
| SF-268 (brain cancer) | 42.30 | Disrupts microtubule dynamics |
These findings suggest that the compound may act by inducing apoptosis and disrupting normal cellular processes in cancer cells .
Anti-inflammatory and Antimicrobial Properties
In addition to its anticancer activity, this compound has shown promise as an anti-inflammatory and antimicrobial agent. Studies have indicated:
- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
- Antimicrobial Activity : It has demonstrated activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
The mechanism of action for this compound is believed to involve interaction with specific biological targets:
- Receptor Binding : The presence of the bromomethylpyridine moiety allows it to interact with receptors involved in disease mechanisms.
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
- Redox Reactions : It can participate in redox reactions that influence cellular signaling pathways .
Case Studies
Several case studies have documented the biological activity of this compound:
-
Study on MCF7 Cell Line :
- Researchers treated MCF7 cells with varying concentrations of the compound.
- Results indicated a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent.
-
Antimicrobial Efficacy Study :
- The compound was tested against Staphylococcus aureus and Escherichia coli.
- Significant inhibition zones were observed, indicating strong antimicrobial activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-bromo-4-methylpyridin-3-amine hydrochloride, and what methodological considerations ensure high purity?
- Methodology : A typical synthesis involves halogenation and amination steps. For example, reduction of nitro precursors (e.g., 5-bromo-4-methyl-3-nitropyridine) using stannous chloride (SnCl₂) in HCl, followed by neutralization and recrystallization from acetonitrile (yield ~90%, purity >95%) . Key considerations include:
- Temperature control during reduction (e.g., 273 K to minimize side reactions).
- Use of anhydrous sodium sulfate for drying organic extracts.
- Recrystallization solvents (acetonitrile or ethanol) to enhance purity .
Q. How can researchers validate the structural identity of this compound?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at C4, bromo at C5).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···Cl interactions in hydrochloride salts) .
- Elemental Analysis : Verify stoichiometry (C₆H₈BrClN₂) .
Q. What safety protocols are critical when handling this compound?
- Safety Measures :
- Use PPE (gloves, goggles) to avoid skin/eye contact (WGK 3 hazard classification) .
- Work in a fume hood due to potential release of HCl vapor during synthesis .
- Store in airtight containers at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound under varying reaction conditions?
- Experimental Design :
- Catalyst Screening : Compare SnCl₂ with alternatives (e.g., Fe/HCl) for nitro-group reduction efficiency .
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. acetonitrile for recrystallization .
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps .
Q. What contradictions arise in crystallographic data interpretation, and how can they be resolved?
- Case Study : Discrepancies in hydrogen-bonding networks (e.g., N–H···N vs. N–H···Cl interactions) may occur due to protonation state variations.
- Resolution : Perform pH-dependent crystallography and validate via DFT calculations .
- Software Tools : Use SHELXL for refinement and Mercury for visualizing supramolecular interactions .
Q. How do substituent positions (e.g., bromo vs. chloro) influence the compound’s reactivity in cross-coupling reactions?
- Comparative Analysis :
- Buchwald-Hartwig Amination : Bromo-substituted derivatives show higher reactivity than chloro analogs due to weaker C–Br bonds.
- Data Source : Compare yields in Pd-catalyzed reactions using 5-bromo-4-methylpyridin-3-amine vs. 5-chloro analogs .
Q. What strategies mitigate impurities during large-scale synthesis?
- Purification Techniques :
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients to separate brominated byproducts.
- Crystallization Additives : Add trace HCl to suppress zwitterionic impurities .
- Quality Control : Implement in-process HPLC monitoring (e.g., C18 columns, 254 nm detection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
